Proteolytic Stability in Macrocyclic Peptides
In a direct head-to-head comparison within a macrocyclic peptide library selection against human EGFR, the incorporation of β-homoglutamine (alongside other β³-amino acids) resulted in peptides exhibiting outstanding proteolytic stability, a property specifically attributed to the β³AAs included in the peptides [1]. In contrast, peptides composed solely of standard α-amino acids (such as L-glutamine) are known to be susceptible to rapid enzymatic degradation in biological environments, a well-established limitation that β-amino acids are designed to overcome [1].
| Evidence Dimension | Proteolytic stability of macrocyclic peptides |
|---|---|
| Target Compound Data | Peptides containing β-homoglutamine (and other β³AAs) demonstrated outstanding proteolytic stability as a class property. |
| Comparator Or Baseline | α-Amino acid peptides (e.g., containing L-glutamine) are generally susceptible to proteolytic degradation; quantitative degradation half-life values are context-dependent and not specified in this study. |
| Quantified Difference | Qualitative but significant and directly attributed to β³AA incorporation, including β-homoglutamine. |
| Conditions | In vitro selection (RaPID system) of thioether-macrocyclic α/β³-peptide libraries against human EGFR, with stability assessment implied as part of the drug-like property evaluation. |
Why This Matters
This evidence supports the procurement of L-beta-homoglutamine hydrochloride for the development of peptide therapeutics with enhanced serum stability and extended half-life, a critical differentiator from natural L-glutamine.
- [1] Wakabayashi, R., Katoh, T., Goto, Y., & Suga, H. (2022). In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR. Journal of the American Chemical Society, 144(40), 18504–18510. View Source
